REACTION_CXSMILES
|
[C:1]1([C:3](=[CH:5][CH:6]=[CH:7][CH:8]=1)[OH:4])[OH:2].Cl[CH2:10][C:11](OCC)=[O:12].Cl>CCCCCCCC[N+](CCCCCCCC)(CCCCCCCC)C.[Cl-]>[O:2]1[C:1]2[CH:8]=[CH:7][CH:6]=[CH:5][C:3]=2[O:4][CH2:10][C:11]1=[O:12] |f:3.4|
|
Name
|
|
Quantity
|
120 g
|
Type
|
reactant
|
Smiles
|
C=1(O)C(O)=CC=CC1
|
Name
|
|
Quantity
|
87 g
|
Type
|
reactant
|
Smiles
|
ClCC(=O)OCC
|
Name
|
|
Quantity
|
10 g
|
Type
|
catalyst
|
Smiles
|
CCCCCCCC[N+](C)(CCCCCCCC)CCCCCCCC.[Cl-]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Type
|
CUSTOM
|
Details
|
The reaction mass is stirred for one hour
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
cooled
|
Type
|
ADDITION
|
Details
|
is added
|
Type
|
STIRRING
|
Details
|
with stirring
|
Type
|
WASH
|
Details
|
The organic layer is washed twice with a minimum amount of water
|
Type
|
DISTILLATION
|
Details
|
The toluene is distilled off under reduced pressure
|
Type
|
CUSTOM
|
Details
|
to afford 119 grams of crude product
|
Type
|
CUSTOM
|
Details
|
Recrystallization from ethanol
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
O1C(COC2=C1C=CC=C2)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 92 g | |
YIELD: CALCULATEDPERCENTYIELD | 61.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |